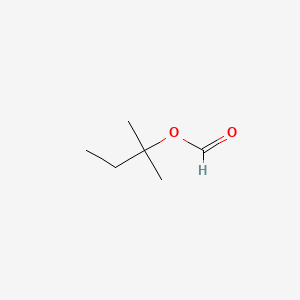
tert-Amyl formate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Amyl formate, also known as tert-pentyl formate, is an organic compound with the chemical formula C6H12O2. It is an ester formed from tert-amyl alcohol and formic acid. This compound is known for its pleasant fruity odor, making it useful in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: tert-Amyl formate can be synthesized through the esterification of tert-amyl alcohol with formic acid. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction can be represented as follows:
tert-Amyl alcohol+Formic acid→tert-Amyl formate+Water
The reaction is usually carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods: In industrial settings, this compound can be produced using continuous esterification processes. These processes often involve the use of fixed-bed reactors where the reactants are passed over a solid acid catalyst. The continuous removal of water from the reaction mixture helps drive the equilibrium towards the formation of the ester.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Amyl formate can undergo various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to tert-amyl alcohol and formic acid.
Reduction: this compound can be reduced to tert-amyl alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: It can participate in transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed:
Hydrolysis: tert-Amyl alcohol and formic acid.
Reduction: tert-Amyl alcohol.
Transesterification: Various esters depending on the alcohol used.
Wissenschaftliche Forschungsanwendungen
tert-Amyl formate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in esterification and transesterification reactions.
Biology: Its pleasant odor makes it useful in olfactory studies and as a model compound for studying ester metabolism in biological systems.
Medicine: While not directly used as a drug, its derivatives and related compounds are studied for potential pharmaceutical applications.
Industry: It is used in the fragrance and flavor industries due to its fruity odor. It is also used as a solvent in various chemical processes.
Wirkmechanismus
The mechanism of action of tert-amyl formate in chemical reactions typically involves nucleophilic attack on the carbonyl carbon of the ester group. For example, in hydrolysis, water acts as a nucleophile, attacking the carbonyl carbon and leading to the formation of tert-amyl alcohol and formic acid. In reduction reactions, the reducing agent donates hydride ions to the carbonyl carbon, converting the ester to an alcohol.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl formate: Another ester with a similar structure but with a tert-butyl group instead of a tert-amyl group.
Isoamyl formate: An ester with an isoamyl group instead of a tert-amyl group.
Ethyl formate: A simpler ester with an ethyl group.
Comparison:
tert-Amyl formate vs. tert-Butyl formate: this compound has a slightly larger and more branched alkyl group, which can affect its boiling point and solubility.
This compound vs. Isoamyl formate: Both have similar applications in the fragrance industry, but their different structures can lead to variations in odor profiles.
This compound vs. Ethyl formate: Ethyl formate is a smaller ester and is more volatile, making it useful in different applications such as flavoring and as a solvent.
Conclusion
This compound is a versatile compound with applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and properties make it valuable for specific uses, particularly in the fragrance and flavor industries. Understanding its preparation methods, chemical reactions, and applications can help in leveraging its potential in scientific research and industrial processes.
Eigenschaften
CAS-Nummer |
757-88-0 |
|---|---|
Molekularformel |
C6H12O2 |
Molekulargewicht |
116.16 g/mol |
IUPAC-Name |
2-methylbutan-2-yl formate |
InChI |
InChI=1S/C6H12O2/c1-4-6(2,3)8-5-7/h5H,4H2,1-3H3 |
InChI-Schlüssel |
SVZIJXUUTNJSEJ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)(C)OC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


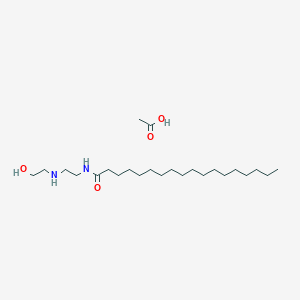
![1-(1-Amino-5-ethyl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinolin-2-yl)ethanone](/img/structure/B14166291.png)
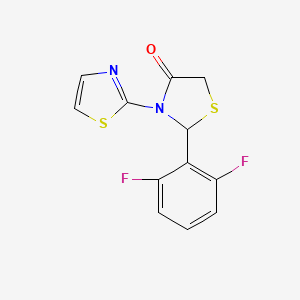
![4-({[4-(Phenyldiazenyl)phenyl]imino}methyl)-1,3-benzenediol](/img/structure/B14166330.png)
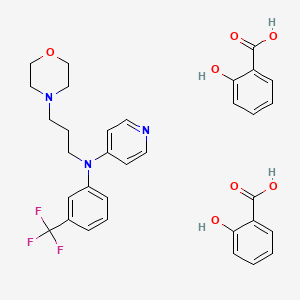
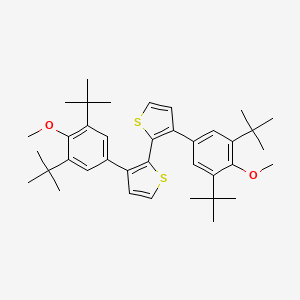

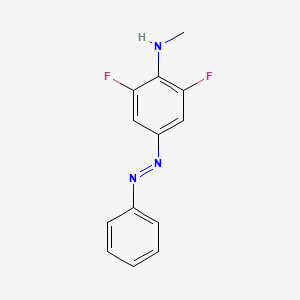
![N,N-diethyl-N'-[4-(prop-2-en-1-yloxy)benzyl]ethane-1,2-diamine](/img/structure/B14166357.png)
![9-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-2,3,4,4a,9,9a-hexahydro-1H-carbazole](/img/structure/B14166358.png)
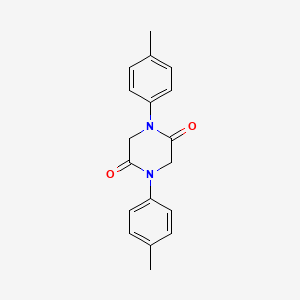
![1H-Pyrrolo[2,3-b]pyridine, 4-bromo-2-(1H-pyrazol-4-yl)-](/img/structure/B14166372.png)
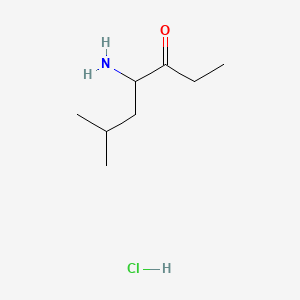
![(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene](/img/structure/B14166386.png)
